molecular formula C8H13N3O B2720454 5-(oxan-3-yl)-1H-pyrazol-3-amine CAS No. 1347138-21-9

5-(oxan-3-yl)-1H-pyrazol-3-amine

Cat. No.: B2720454
CAS No.: 1347138-21-9
M. Wt: 167.212
InChI Key: SLCSDILULONCNR-UHFFFAOYSA-N
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Description

5-(oxan-3-yl)-1H-pyrazol-3-amine is a chemical compound that features a pyrazole ring substituted with an oxan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(oxan-3-yl)-1H-pyrazol-3-amine typically involves the reaction of oxan-3-yl derivatives with hydrazine derivatives under controlled conditions. One common method includes the cyclization of oxan-3-yl hydrazine with appropriate diketones or aldehydes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(oxan-3-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxan-3-yl pyrazole oxides.

    Reduction: Formation of oxan-3-yl pyrazole amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

5-(oxan-3-yl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(oxan-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(oxan-3-yl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(oxan-3-yl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c9-8-4-7(10-11-8)6-2-1-3-12-5-6/h4,6H,1-3,5H2,(H3,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCSDILULONCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C2=CC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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